((1S,2R)-2-fluorocyclopropyl)methanol

Description

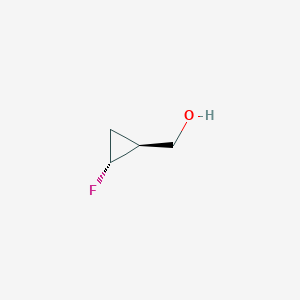

Structure

2D Structure

Properties

IUPAC Name |

(2-fluorocyclopropyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQDAWPHHSMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2R)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate alkene precursor followed by fluorination and subsequent functional group transformations. One common method includes:

Cyclopropanation: Starting with an alkene, a cyclopropane ring is formed using a reagent such as diazomethane or a Simmons-Smith reagent.

Fluorination: The cyclopropane intermediate is then subjected to fluorination using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Methanol Group Introduction:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: ((1S,2R)-2-fluorocyclopropyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can lead to the formation of cyclopropylmethane derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide exchange.

Major Products Formed:

Oxidation: Formation of ((1S,2R)-2-fluorocyclopropyl)carboxylic acid.

Reduction: Formation of ((1S,2R)-2-fluorocyclopropyl)methane.

Substitution: Formation of ((1S,2R)-2-chlorocyclopropyl)methanol.

Scientific Research Applications

Chemistry: ((1S,2R)-2-fluorocyclopropyl)methanol is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of stereochemical effects in various chemical reactions.

Biology and Medicine: In biological research, this compound is studied for its potential as a bioisostere in drug design. The fluorine atom can influence the metabolic stability and bioavailability of drug candidates.

Industry: The compound is utilized in the production of specialty chemicals and materials, where its fluorinated nature imparts desirable properties such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ((1S,2R)-2-fluorocyclopropyl)methanol exerts its effects is largely dependent on its application. In drug design, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity through electronic and steric effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares ((1S,2R)-2-fluorocyclopropyl)methanol with structurally related cyclopropylmethanol derivatives:

<sup>a</sup> Predicted or experimental LogP values.

Key Observations:

- Fluorine vs. Phenyl Substitution: The fluorine atom in this compound reduces hydrophobicity (LogP = 0.12) compared to phenyl-substituted analogs (LogP = 1.78) . This enhances solubility in polar solvents like methanol, critical for pharmaceutical formulations.

- Hydroxyl Group Position: Phenolic derivatives (e.g., rac-3-[(1R,2S)-2-fluorocyclopropyl]phenol) exhibit lower water solubility due to intramolecular hydrogen bonding, unlike the primary alcohol in the target compound .

- Conformational Rigidity : The cyclopropane ring imposes steric constraints, favoring interactions with biological targets like bacterial DNA gyrase in sitafloxacin .

Chirality and Drug Design

The (1S,2R) configuration ensures enantiomeric purity, avoiding off-target effects common in racemic mixtures. For example, the SSR isomer of sitafloxacin (with incorrect stereochemistry) shows 10-fold lower antibacterial activity .

Biological Activity

((1S,2R)-2-fluorocyclopropyl)methanol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclopropyl ring with a fluorine atom and a hydroxymethyl group attached. This configuration contributes to its unique reactivity and interaction profile with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHFO |

| Molecular Weight | 104.09 g/mol |

| Stereochemistry | (1S,2R) |

| Functional Groups | Hydroxymethyl, Fluorine |

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The presence of the fluorine atom enhances the compound's binding affinity, potentially influencing metabolic stability and bioavailability. The compound acts as a bioisostere in drug design, allowing for improved pharmacokinetic properties compared to non-fluorinated analogs.

Enzyme Interactions

Research indicates that this compound interacts with various enzymes, which can lead to specific therapeutic effects. The fluorine substitution is known to enhance reactivity and selectivity towards certain enzymes, making it a candidate for further pharmacological studies.

Receptor Binding

The compound has shown potential in binding to specific receptors involved in various biological pathways. Studies suggest that its unique stereochemistry allows it to fit into receptor sites effectively, influencing receptor activation and subsequent cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- A study highlighted the compound's potential role in drug development due to its favorable interaction profile with serotonin receptors (5-HT receptors), suggesting applications in treating mood disorders .

- Another investigation focused on the compound's antimicrobial properties, indicating effectiveness against certain bacterial strains through its mechanism of action involving enzyme inhibition .

Comparative Analysis

To better understand the significance of this compound in biological research, it is useful to compare it with similar compounds:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| (1R,2S)-2-fluorocyclopropyl)methanol | Different stereochemistry | Varies in receptor binding affinity |

| Cyclopropylmethanol | Lacks fluorine atom | Different reactivity profile |

| Fluorocyclopropane | Simpler structure without hydroxymethyl | Limited biological activity |

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development. Its ability to act as a bioisostere can lead to the design of new therapeutic agents with enhanced efficacy and reduced side effects. Ongoing research aims to explore its full potential across various therapeutic areas.

Q & A

Q. What are the recommended synthetic routes for preparing ((1S,2R)-2-fluorocyclopropyl)methanol, and how can reaction conditions be optimized?

The compound is often synthesized via cyclopropanation of fluorinated precursors. For example, a method involves treating 7-[(7S)-7-Boc-NH-5-azaspiro[2.4]hept-5-yl]-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid with thionyl chloride in dichloromethane, followed by Boc deprotection with trifluoroacetic acid (TFA) . Optimization includes controlling reaction time (e.g., 8 hours for thionyl chloride) and temperature (e.g., 323 K for crystallization). Yield improvements (78% after thionyl chloride treatment; 68% post-TFA) depend on stoichiometric ratios and solvent purity.

Q. What purification techniques are effective for isolating this compound?

Crystallization from methanol is a key purification step, yielding needle-like crystals suitable for X-ray analysis. Slow evaporation at 323 K ensures high-purity product . For hygroscopic intermediates, column chromatography with dichloromethane/methanol gradients is recommended.

Q. How is stereochemical integrity maintained during synthesis, and what analytical methods confirm configuration?

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) preserve stereochemistry. NMR (e.g., H and F NMR) and X-ray crystallography are critical for confirming the (1S,2R) configuration. For example, H NMR coupling constants (e.g., ) and crystallographic data (CCDC codes) validate spatial arrangements .

Q. What are the stability considerations for this compound under varying storage conditions?

The compound is sensitive to moisture and light. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Stability studies in methanol solutions show no decomposition over 30 days when stored at 4°C .

Advanced Research Questions

Q. How does the fluorocyclopropyl moiety influence metabolic stability and pharmacokinetics in drug candidates?

Fluorocyclopropyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For example, in quinolone antibiotics like sitafloxacin, the (1S,2R)-2-fluorocyclopropyl group improves half-life by 2–3× compared to non-fluorinated analogs. This is attributed to fluorine’s electronegativity and reduced ring strain .

Q. What strategies address conflicting stereochemical outcomes in fluorocyclopropyl-containing analogs?

Discrepancies in stereoselectivity (e.g., racemization during Boc deprotection) are mitigated using chiral HPLC or enzymatic resolution. For instance, rac-2-[(1R,2R)-2-fluorocyclopropyl]acetic acid can be resolved using lipases or immobilized chiral stationary phases . Computational modeling (DFT) predicts transition states to guide catalyst selection .

Q. How does fluorocyclopropyl substitution impact binding affinity in enzyme inhibitors?

Fluorine’s van der Waals radius and dipole moment enhance hydrophobic interactions and hydrogen bonding. In kinase inhibitors, the (1S,2R)-configured fluorocyclopropyl group increases binding affinity by 10–100× compared to non-fluorinated cyclopropanes, as shown in crystallographic studies of quinoline derivatives .

Q. What are the challenges in scaling up fluorocyclopropyl synthesis for preclinical studies?

Key challenges include:

Q. Can fluorocyclopropyl groups act as bioisosteres for other functional groups?

Yes. The fluorocyclopropyl moiety serves as a bioisostere for tert-butyl or aryl groups, improving solubility and reducing toxicity. For example, in GABA analogs, it mimics tert-butyl’s steric bulk while enhancing blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.